molecular formula C19H23N5O4 B2714044 5-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 2319808-51-8

5-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2714044
CAS No.: 2319808-51-8
M. Wt: 385.424
InChI Key: VGKDQJYAAXRUGE-UHFFFAOYSA-N
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Description

5-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a unique structure that includes a pyrimidine ring, a piperidine ring, and a cyclopropyl group, which contribute to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps, including the formation of the pyrimidine and piperidine rings, followed by their coupling. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of raw materials, and implementing purification techniques such as crystallization or chromatography to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it into a dihydropyrimidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrimidine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce dihydropyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the pyrimidine and piperidine rings allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione: can be compared to other pyrimidine-based compounds with similar structures, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. The cyclopropyl group, in particular, may enhance its binding affinity and specificity compared to similar compounds.

Properties

IUPAC Name

5-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-23-17(25)14(9-20-19(23)27)18(26)24-6-4-12(5-7-24)10-28-16-8-15(13-2-3-13)21-11-22-16/h8-9,11-13H,2-7,10H2,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKDQJYAAXRUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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